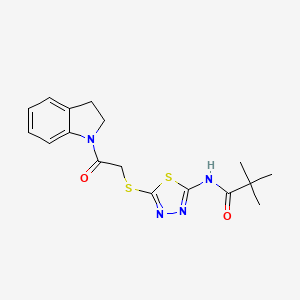![molecular formula C12H10N4O B2671331 8-Methoxypyrimido[4,5-b]quinolin-2-amine CAS No. 1098340-26-1](/img/structure/B2671331.png)
8-Methoxypyrimido[4,5-b]quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxypyrimido[4,5-b]quinolin-2-amine is a chemical compound with the molecular formula C12H10N4O2{Review: synthesis and anticancer activity of pyrimido4,5- b ...[{{{CITATION{{{_3{8-Hydroxyquinoline: a privileged structure with a broad-ranging ...](https://pubs.rsc.org/en/content/articlehtml/2015/md/c4md00284a).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxypyrimido[4,5-b]quinolin-2-amine typically involves multi-step organic reactions[_{{{CITATION{{{2{Review: synthesis and anticancer activity of pyrimido[4,5- b ...](https://link.springer.com/article/10.1007/s11696-024-03316-6). One common approach is the Pfitzinger reaction, which entails the condensation of an isatin derivative with a ketone in an alkaline medium[{{{CITATION{{{4{Current progress toward synthetic routes and medicinal significance of ...](https://link.springer.com/article/10.1007/s00044-023-03121-y). Another method involves the use of quinoline derivatives and isatins, often employing multi-component one-pot synthetic approaches[{{{CITATION{{{_2{Review: synthesis and anticancer activity of pyrimido4,5- b ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxypyrimido[4,5-b]quinolin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Review: synthesis and anticancer activity of pyrimido4,5- b ...[{{{CITATION{{{_3{8-Hydroxyquinoline: a privileged structure with a broad-ranging ...](https://pubs.rsc.org/en/content/articlehtml/2015/md/c4md00284a).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
8-Methoxypyrimido[4,5-b]quinolin-2-amine has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, with research indicating its ability to inhibit the growth of certain cancer cell lines[_{{{CITATION{{{_2{Review: synthesis and anticancer activity of pyrimido4,5- b ....
Biology: The compound has been investigated for its role in modulating biological pathways, including those involved in cell proliferation and apoptosis.
Industry: Its unique chemical structure makes it a valuable building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
8-Methoxypyrimido[4,5-b]quinolin-2-amine is part of a broader class of quinoline derivatives, which include compounds such as 8-hydroxyquinoline and 8-aminoquinoline. While these compounds share structural similarities, this compound is unique in its methoxy group and pyrimido[4,5-b]quinoline core, which contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
8-Hydroxyquinoline
8-Aminoquinoline
Pyrimido[4,5-b]quinoline derivatives
Properties
IUPAC Name |
8-methoxypyrimido[4,5-b]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-9-3-2-7-4-8-6-14-12(13)16-11(8)15-10(7)5-9/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENDRBULWHXXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=NC(=NC=C3C=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid](/img/structure/B2671258.png)
![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)
![8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2671261.png)

![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)
![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)

![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)


